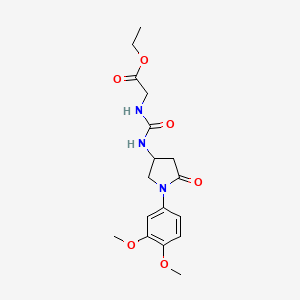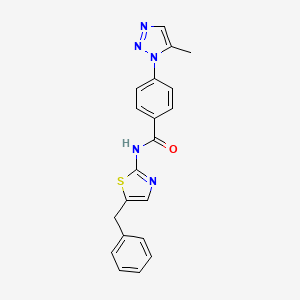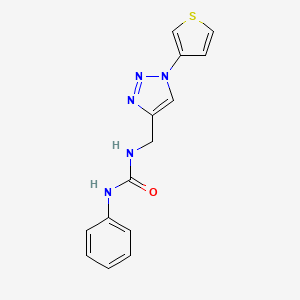
Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of "Ethyl 3,4-dimethoxyphenylacetate" . This parent compound has a molecular formula of C12H16O4, an average mass of 224.253 Da, and a monoisotopic mass of 224.104858 Da .
Synthesis Analysis
While specific synthesis methods for your compound are not available, related compounds such as pinacol boronic esters are often used in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
Again, while specific reactions involving your compound are not documented, related compounds are often used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The parent compound, Ethyl 3,4-dimethoxyphenylacetate, is a solid with an average mass of 224.253 Da and a monoisotopic mass of 224.104858 Da . More specific physical and chemical properties of your compound would depend on the additional functional groups present.Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of “Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate” are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . Therefore, it’s possible that this compound may also interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Its molecular weight is 224.25 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given its structural similarity to indole derivatives, it may exhibit a range of biological activities . .
Propriétés
IUPAC Name |
ethyl 2-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-4-26-16(22)9-18-17(23)19-11-7-15(21)20(10-11)12-5-6-13(24-2)14(8-12)25-3/h5-6,8,11H,4,7,9-10H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFOTJVYVXZTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)
![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)
![5-[(4-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2829208.png)

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)


![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)
![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2829227.png)